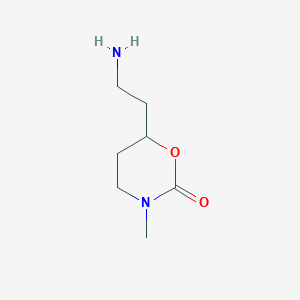![molecular formula C12H20N2O B15308612 ({2-Methoxy-5-[(methylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B15308612.png)
({2-Methoxy-5-[(methylamino)methyl]phenyl}methyl)dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-5-((methylamino)methyl)phenyl)-N,N-dimethylmethanamine is a complex organic compound with a unique structure that includes a methoxy group, a methylamino group, and a dimethylmethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-5-((methylamino)methyl)phenyl)-N,N-dimethylmethanamine typically involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These reducing agents are powerful and selective, allowing for the reduction of different functional groups without affecting reducible substituents such as nitro and chloride groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxy-5-((methylamino)methyl)phenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or methylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-5-((methylamino)methyl)phenyl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-5-((methylamino)methyl)phenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and uptake. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-methylphenol: This compound shares a similar methoxy group but differs in its overall structure and functional groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar dimethylaniline moiety but differs in the position and type of substituents.
Uniqueness
1-(2-Methoxy-5-((methylamino)methyl)phenyl)-N,N-dimethylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C12H20N2O |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1-[3-[(dimethylamino)methyl]-4-methoxyphenyl]-N-methylmethanamine |
InChI |
InChI=1S/C12H20N2O/c1-13-8-10-5-6-12(15-4)11(7-10)9-14(2)3/h5-7,13H,8-9H2,1-4H3 |
Clave InChI |
BQNLKUFSWLZTOJ-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC(=C(C=C1)OC)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine](/img/structure/B15308533.png)

![2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid](/img/structure/B15308537.png)



![Methyl[2-(oxetan-2-yl)ethyl]amine](/img/structure/B15308555.png)



![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B15308589.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylicacid](/img/structure/B15308600.png)
![ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B15308620.png)
